2-Amino-1-(4-chlorophenyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

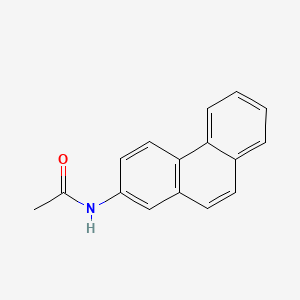

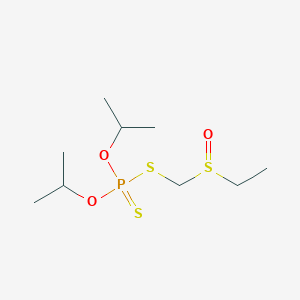

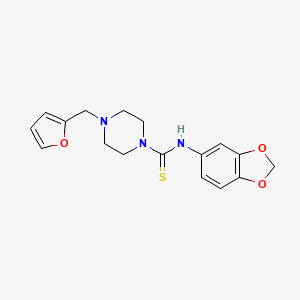

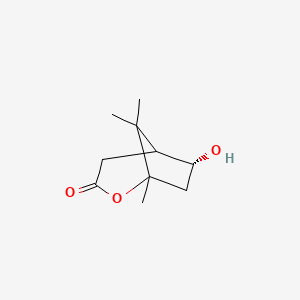

“2-Amino-1-(4-chlorophenyl)propan-1-ol” is a compound with the molecular formula C9H12ClNO . It is also known by other names such as 4-chloronorephedrine . The compound is colorless to slightly yellow solid and can be dissolved in water and many organic solvents .

Molecular Structure Analysis

The InChI code for “2-Amino-1-(4-chlorophenyl)propan-1-ol” is 1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 . The compound has a molecular weight of 185.65 g/mol .Physical And Chemical Properties Analysis

“2-Amino-1-(4-chlorophenyl)propan-1-ol” has a molecular weight of 185.65 g/mol . It has a topological polar surface area of 46.2 Ų and a complexity of 135 . The compound has a melting point of 58-62 °C and a boiling point of 323 °C .Applications De Recherche Scientifique

Building Block in Pharmaceuticals

2-Amino-1-(4-chlorophenyl)propan-1-ol is commonly used as a building block in the synthesis of pharmaceuticals . It can be used to create complex molecules that have therapeutic effects.

Synthesis of Research Chemicals

This compound is also used in the synthesis of research chemicals . These chemicals are used in scientific research, often to understand the properties of other substances or to develop new materials or products.

Production of Organic Compounds

2-Amino-1-(4-chlorophenyl)propan-1-ol is used in the production of various organic compounds . These compounds have a wide range of applications, from industrial manufacturing to agriculture.

Synthesis of Capsaicin Analogs

This compound is a useful synthetic intermediate in the synthesis of capsaicin analogs . Capsaicin analogs exhibit potential analgesic activity, which means they could be used for pain relief.

Production of Imidazolyl Arylamides

2-Amino-1-(4-chlorophenyl)propan-1-ol is used as a reagent in the synthesis of imidazolyl arylamides . These compounds are inhibitors of CYP24A1, an enzyme involved in the metabolism of vitamin D. Inhibitors of this enzyme could have potential applications in the treatment of diseases like cancer.

Synthesis of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . 2-Amino-1-(4-chlorophenyl)propan-1-ol could potentially be used in the synthesis of these derivatives.

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-1-(4-chlorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOCGMHUCZEAMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946754 |

Source

|

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-chlorophenyl)propan-1-ol | |

CAS RN |

23933-83-7 |

Source

|

| Record name | 4-Chloronorephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023933837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

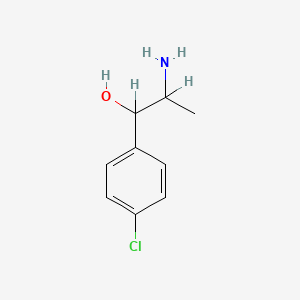

![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)